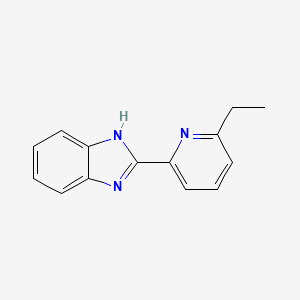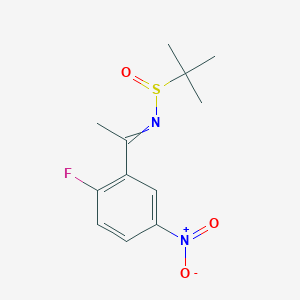
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorophenylthio group and a nitro group attached to the thiophene ring, along with an ethanone moiety
Vorbereitungsmethoden
The synthesis of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the visible-light-promoted C-S cross-coupling reaction. In this procedure, 4’-bromoacetophenone, cesium carbonate, and 2-chlorobenzenethiol are reacted in dry dimethyl sulfoxide under nitrogen atmosphere and irradiated with a 456 nm light source . The reaction mixture is then subjected to extraction and purification processes to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.
Substitution: The chlorophenylthio group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents. Its interactions with biological targets are of particular interest.
Industry: The compound can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group and chlorophenylthio moiety play crucial roles in its reactivity and binding affinity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1-(5-((2-Chlorophenyl)thio)-4-nitrothiophen-2-yl)ethanone can be compared with other thiophene derivatives, such as:
1-(4-((2-Chlorophenyl)thio)phenyl)ethan-1-one: This compound has a similar structure but lacks the nitro group, which may result in different reactivity and biological activity.
2’-Chloroacetophenone: Another related compound, used in the synthesis of various chemicals and pharmaceuticals.
The presence of the nitro group in this compound distinguishes it from these similar compounds, potentially enhancing its reactivity and expanding its range of applications.
Eigenschaften
Molekularformel |
C12H8ClNO3S2 |
|---|---|
Molekulargewicht |
313.8 g/mol |
IUPAC-Name |
1-[5-(2-chlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H8ClNO3S2/c1-7(15)11-6-9(14(16)17)12(19-11)18-10-5-3-2-4-8(10)13/h2-6H,1H3 |
InChI-Schlüssel |
YAJQTZWBTSLGKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=CC=C2Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzenesulfonamide, 3-[(aminothioxomethyl)amino]-](/img/structure/B8481050.png)






![4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester](/img/structure/B8481099.png)





![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
